

# IO-108: A Novel Myeloid Checkpoint Inhibitor in Solid Tumor Therapy

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of a New Immunotherapeutic Agent

For researchers, scientists, and drug development professionals, the landscape of cancer immunotherapy is in a constant state of evolution. This guide provides a comprehensive overview and objective comparison of IO-108, a novel antagonist antibody targeting the myeloid checkpoint Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2 or ILT4), currently in clinical development for the treatment of solid tumors. This document synthesizes available data from preclinical studies and the ongoing Phase 1 clinical trial (NCT05054348) to facilitate a clear understanding of its mechanism of action, clinical performance, and potential role in the oncology armamentarium.

#### **Executive Summary**

IO-108 is a first-in-class, fully human IgG4 monoclonal antibody designed to block the inhibitory signaling of LILRB2 on myeloid cells within the tumor microenvironment. By doing so, it aims to reprogram immunosuppressive myeloid cells into an active, anti-tumor state, thereby enhancing both innate and adaptive anti-cancer immunity. Clinical data to date suggests that IO-108 is well-tolerated and shows promising anti-tumor activity, both as a monotherapy and in combination with PD-1 inhibitors, in heavily pretreated patients with advanced solid tumors.

# Mechanism of Action: Targeting the LILRB2 Myeloid Checkpoint



LILRB2 is a key inhibitory receptor expressed predominantly on myeloid cells, including macrophages, monocytes, and dendritic cells. Its ligands, such as HLA-G, ANGPTLs, SEMA4A, and CD1d, are often upregulated in the tumor microenvironment, leading to the suppression of T-cell activation and proliferation. IO-108 functions by binding to LILRB2 with high affinity and specificity, thereby preventing its interaction with these ligands. This blockade is hypothesized to shift the balance of myeloid cell function from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype, leading to enhanced antigen presentation and T-cell-mediated tumor cell killing.



Click to download full resolution via product page

LILRB2 Signaling and IO-108 Inhibition

## Clinical Performance: Phase 1 Dose-Escalation Study (NCT05054348)

The first-in-human Phase 1 trial of IO-108 has provided initial safety and efficacy data in patients with advanced, refractory solid tumors. The study evaluated IO-108 as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.

#### **Efficacy Data**

The trial has demonstrated encouraging preliminary efficacy in a heavily pre-treated patient population.



| Treatment<br>Arm              | Number of<br>Patients<br>(evaluable) | Overall<br>Response<br>Rate (ORR) | Complete<br>Response<br>(CR) | Partial<br>Response<br>(PR) | Notable<br>Responses                                                                             |
|-------------------------------|--------------------------------------|-----------------------------------|------------------------------|-----------------------------|--------------------------------------------------------------------------------------------------|
| IO-108<br>Monotherapy         | 11                                   | 9%[1]                             | 1 (9%)                       | 0                           | Durable CR (>2 years) in a patient with treatment- refractory Merkel cell carcinoma[1]           |
| IO-108 +<br>Pembrolizum<br>ab | 13                                   | 23%[1]                            | 0                            | 3 (23%)                     | Responses observed in microsatellite- stable (MSS) tumors (cholangiocar cinoma, colon cancer)[2] |

### **Safety and Tolerability**

IO-108 has been generally well-tolerated up to the maximum administered dose of 1800 mg every 3 weeks (Q3W).[1]

| Treatment Arm             | Number of<br>Patients | Treatment-<br>Related<br>Adverse<br>Events<br>(TRAEs) (Any<br>Grade) | Grade 3-4<br>TRAEs | TRAEs leading<br>to<br>Discontinuatio<br>n |
|---------------------------|-----------------------|----------------------------------------------------------------------|--------------------|--------------------------------------------|
| IO-108<br>Monotherapy     | 12                    | 50.0%                                                                | 0%                 | 0%                                         |
| IO-108 +<br>Pembrolizumab | 13                    | 46.2%                                                                | 0%                 | 0%                                         |



The most common TRAEs were mild to moderate and included myalgia, pruritus, and diarrhea. No dose-limiting toxicities were observed, and a maximum tolerated dose was not reached.

### **Comparison with Alternative Immunotherapies**

A direct meta-analysis comparing IO-108 to other therapies is not yet possible due to its early stage of development. However, a qualitative comparison can be made with established immunotherapies, particularly PD-1/PD-L1 inhibitors, which represent the current standard of care in many solid tumors.

| Feature                                        | IO-108 (LILRB2 Inhibitor)                                                                                                                                                                  | PD-1/PD-L1 Inhibitors (e.g.,<br>Pembrolizumab)                                                                                      |  |
|------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|--|
| Target Cell Population                         | Primarily myeloid cells<br>(macrophages, dendritic cells)                                                                                                                                  | Primarily T-cells                                                                                                                   |  |
| Mechanism of Action                            | Re-polarizes immunosuppressive myeloid cells to an anti-tumor phenotype, enhancing antigen presentation and T-cell activation.                                                             | Blocks the inhibitory interaction between PD-1 on T-cells and PD-L1 on tumor and immune cells, restoring T-cell antitumor activity. |  |
| Potential Advantages                           | - May be effective in tumors with low T-cell infiltration ("cold" tumors) Potential to overcome resistance to PD-1/PD-L1 inhibitors Synergistic effect when combined with PD-1 inhibitors. | - Established efficacy across a wide range of solid tumors<br>Well-characterized safety profile.                                    |  |
| Observed Efficacy (in refractory solid tumors) | Promising early signals of durable responses, including in MSS tumors.                                                                                                                     | Efficacy can be limited in certain tumor types and in the refractory setting.                                                       |  |

### **Experimental Protocols**





The following outlines the methodologies employed in the Phase 1 clinical trial of IO-108 (NCT05054348).

### **Study Design**

A first-in-human, open-label, multicenter, dose-escalation and cohort expansion study.





Click to download full resolution via product page

IO-108 Phase 1 Trial Workflow



#### **Key Methodologies**

- Patient Population: Adults with histologically or cytologically confirmed advanced or metastatic solid tumors who have failed standard therapy.
- Intervention:
  - Monotherapy: IO-108 administered intravenously every 3 weeks at escalating doses (60 mg, 180 mg, 600 mg, 1800 mg).
  - Combination Therapy: IO-108 at escalating doses in combination with a fixed dose of pembrolizumab (200 mg Q3W).
- Primary Objective: To assess the safety and tolerability of IO-108 as a monotherapy and in combination with pembrolizumab.
- Secondary Objectives: To evaluate pharmacokinetics (PK), immunogenicity, and preliminary anti-tumor activity.
- Pharmacokinetics (PK): Serum concentrations of IO-108 were measured at various time points to determine key PK parameters. The specific assay methodology is not detailed in the available publications.
- Pharmacodynamics (PD):
  - Receptor Occupancy (RO): Full receptor occupancy in peripheral blood was achieved at doses of 600 mg and higher. The specific flow cytometry-based assay protocol for determining RO is not publicly available.
  - Biomarker Analysis: NanoString profiling of tumor tissues was performed at baseline and post-treatment to assess changes in gene expression related to T-cell activation and inflammation.
- Immunogenicity:
  - Anti-Drug Antibody (ADA) Assay: A bridging electrochemiluminescence assay was utilized to detect the presence of anti-IO-108 antibodies in patient serum.



#### Conclusion

IO-108 represents a promising new approach in cancer immunotherapy by targeting the LILRB2 myeloid checkpoint. Early clinical data suggests a manageable safety profile and encouraging signs of efficacy, particularly in combination with PD-1 inhibitors and in tumor types that are typically less responsive to immunotherapy. As further data from the ongoing and future clinical trials become available, the role of IO-108 in the treatment of solid tumors will be more clearly defined. Its unique mechanism of action holds the potential to expand the benefit of immunotherapy to a broader patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [IO-108: A Novel Myeloid Checkpoint Inhibitor in Solid Tumor Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606319#meta-analysis-of-studies-involving-bp-1-108]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com